molecular formula C4H8O2S B6145715 (1,3-dioxolan-2-yl)methanethiol CAS No. 5694-66-6

(1,3-dioxolan-2-yl)methanethiol

Cat. No.: B6145715
CAS No.: 5694-66-6
M. Wt: 120.17 g/mol
InChI Key: GDBIKZDQPJKQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a pleasant odor and is widely used in several scientific experiments due to its unique characteristics. This compound contains a (1,3-dioxolan-2-yl)methanethiol ring and a thiol group, making it highly reactive towards sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,3-dioxolan-2-yl)methanethiol can be synthesized by the reaction of diethylene glycol with hydrogen sulfide in the presence of a strong acid catalyst. Another method involves the reaction of 2-bromo-1,3-dioxolane with sodium thiolate. These reactions typically require controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of strong acid catalysts and efficient purification techniques, such as distillation and crystallization, are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxolan-2-yl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: It exhibits strong reducing properties and can reduce aldehydes, ketones, and esters to their corresponding alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles, such as aldehydes, ketones, and imines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sulfide, sodium thiolate, and strong acid catalysts like sulfuric acid or hydrochloric acid. Reaction conditions often involve controlled temperatures and pressures to optimize yields and minimize side reactions.

Major Products Formed

Major products formed from these reactions include alcohols, disulfides, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,3-dioxolan-2-yl)methanethiol has a wide range of scientific research applications, including:

    Chemistry: It is used as an efficient reducing agent and thiolating agent in organic synthesis.

    Biology: Its reactivity towards sulfur-containing compounds makes it useful in studying biochemical pathways involving thiol groups.

    Medicine: While not used directly in therapeutic applications, it serves as a valuable tool in medicinal chemistry research for developing new drugs and understanding their mechanisms of action.

    Industry: It is employed in the production of polymers, rubber goods, and paint-and-lacquer materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1,3-dioxolan-2-yl)methanethiol exerts its effects involves its high reactivity towards nucleophiles and electrophiles. The thiol group can form strong bonds with sulfur-containing compounds, facilitating various chemical transformations. Molecular targets include carbonyl compounds, which can undergo nucleophilic addition reactions with the thiol group.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxanes: These compounds are structurally similar but contain a six-membered ring instead of a five-membered ring.

    Thiadiazines: These compounds contain sulfur and nitrogen atoms in their ring structure and exhibit different chemical properties.

Uniqueness

(1,3-dioxolan-2-yl)methanethiol is unique due to its combination of a dioxolane ring and a thiol group, which imparts high reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a thiolating agent sets it apart from other similar compounds.

Properties

CAS No.

5694-66-6

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

1,3-dioxolan-2-ylmethanethiol

InChI

InChI=1S/C4H8O2S/c7-3-4-5-1-2-6-4/h4,7H,1-3H2

InChI Key

GDBIKZDQPJKQBN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CS

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.